4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE
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Overview
Description
4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE is a heterocyclic compound that features a unique structure combining pyridine and dithiolo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE can be achieved through several methods. One common approach involves the reaction of dithiomalondianilide (N,N′-diphenyldithiomalondiamide) with 3-aryl-2-cyanoacrylamides. Another method involves a three-component reaction using aromatic aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of morpholine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiourea, and azidione.
Cyclization Reactions: The compound can undergo cyclization reactions, leading to the formation of various heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiourea, azidione
Catalysts: Morpholine
Solvents: Common organic solvents such as methanol and dichloromethane
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as 7-N,N-dialkylamino, 7-N-alkyl-N-arylamino derivatives, and 7-isothiuronium salts .
Scientific Research Applications
4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-DICHLORO-2-OXO-2H-[1,3]DITHIOLO[4,5-C]PYRIDINE-6-CARBONITRILE involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the dithiolo and pyridine moieties, which can participate in various chemical reactions. The exact molecular targets and pathways involved are still under investigation, but density functional theory (DFT) calculations have provided insights into the reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-1,3-dithiolo[4,5-d]pyrimidine-2-thione: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4,7-Dichloro-2-mercapto-2-(1-methylethyl)thio-1,3-dithiolo[4,5-c]pyridine-6-carbonitrile: Similar structure with additional mercapto and thio groups.
Properties
IUPAC Name |
4,7-dichloro-2-oxo-[1,3]dithiolo[4,5-c]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2N2OS2/c8-3-2(1-10)11-6(9)5-4(3)13-7(12)14-5 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPAIGFYNFCAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C2=C(C(=N1)Cl)SC(=O)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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